2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide
Description
2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro group at the 2-position of the benzene ring and an N-linked 2-oxobut-3-en-1-yl substituent.
Properties
CAS No. |
921617-20-1 |
|---|---|
Molecular Formula |
C10H10N2O5S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-nitro-N-(2-oxobut-3-enyl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O5S/c1-2-8(13)7-11-18(16,17)10-6-4-3-5-9(10)12(14)15/h2-6,11H,1,7H2 |
InChI Key |
HEBAVCQUOZIMMN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group into the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide with an amine group.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares structural motifs with two classes of molecules in the evidence:
- Indolin-2-one derivatives (): These feature a 2-oxobut-3-en-1-yl group attached to an indolinone core. Unlike the target compound, they lack a sulfonamide group but include hydroxyl and aryl substituents.
- Quinazolinone-sulfonamide hybrids (–3): These incorporate a benzenesulfonamide moiety linked to a quinazolinone core via an ethenyl bridge. Substituents on the aryl rings (e.g., methoxy, halogen, nitro) modulate their bioactivity.
Key structural distinctions:
| Compound Class | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzene sulfonamide | 2-Nitro, N-(2-oxobut-3-en-1-yl) | Sulfonamide, α,β-unsaturated ketone |
| Indolin-2-one derivatives | Indolinone | 4-Aryl, 3-hydroxy | Hydroxyl, ketone |
| Quinazolinone-sulfonamides | Quinazolinone | 4-Methoxy/fluoro/chloro, benzenesulfonamide | Sulfonamide, ethenyl linker |
Physicochemical Properties
Synthesis yields and melting points vary significantly with substituents:
Biological Activity
2-Nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group and a sulfonamide moiety, which are crucial for its biological activity. The structure can be represented as follows:
This structure allows for interactions with various biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that sulfonamides, including 2-nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide, exhibit a range of biological activities:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Studies have shown that derivatives can inhibit the growth of various bacteria by interfering with folic acid synthesis.
- Anti-inflammatory Effects : Some sulfonamide derivatives demonstrate anti-inflammatory activity, potentially through inhibition of cyclooxygenase enzymes.
- Cardiovascular Effects : Certain studies suggest that sulfonamides may influence cardiovascular parameters, such as perfusion pressure and coronary resistance. For instance, the interaction of benzenesulfonamides with calcium channels has been documented to affect blood pressure regulation .
The mechanisms through which 2-nitro-N-(2-oxobut-3-en-1-yl)benzene-1-sulfonamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in metabolic pathways, particularly those related to bacterial growth.
- Calcium Channel Modulation : Research indicates that some derivatives can act as calcium channel blockers, influencing vascular smooth muscle contraction and relaxation .
- Antioxidant Properties : Certain studies suggest that sulfonamide derivatives may exhibit antioxidant effects, contributing to their anti-inflammatory capabilities .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Efficacy : A study reported that a sulfonamide derivative demonstrated significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL .
- Cardiovascular Impact : An investigation into perfusion pressure using isolated rat heart models indicated that specific benzenesulfonamides could significantly reduce coronary resistance compared to control conditions . The results are summarized in Table 1.
| Compound | Dose (nM) | Effect on Coronary Resistance |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | No significant change |
| Compound 2 | 0.001 | Decreased resistance |
| Compound 3 | 0.001 | Decreased resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
